molecular formula C7H14O5 B092771 (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol CAS No. 15814-59-2

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Cat. No.: B092771
CAS No.: 15814-59-2
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-VEIUFWFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a high-purity chemical building block with the molecular formula C7H14O5, defined by a specific stereochemical configuration critical for advanced research . This methylated oxane (pyranose) derivative is structurally related to monosaccharide cores, making it a valuable intermediate in synthetic organic and medicinal chemistry. Its defined stereochemistry is essential for studying stereospecific reactions, developing novel carbohydrate-based polymers, and serving as a precursor for more complex molecular scaffolds. Researchers can leverage this compound in exploring glycosylation mechanisms, designing enzyme inhibitors, or synthesizing specialized pharmaceutical intermediates where a specific sugar conformation is required. The product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling protocols should be followed to maintain the integrity of the compound. For detailed safety information, please request the Safety Data Sheet.

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-VEIUFWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System and Conditions

This method leverages aryl boronic acids to form transient complexes with vicinal diols, directing methylation to the C2 position.

Procedure :

  • Substrate Preparation : L-Rhamnose (1.0 eq) is dissolved in anhydrous dimethyl sulfoxide (DMSO).

  • Complexation : Phenylboronic acid (0.1–0.5 eq) is added to form a boronate ester with the C3 and C4 hydroxyls, leaving the C2 hydroxyl exposed.

  • Methylation : Methyl iodide (1.2 eq) and silver(I) oxide (1.5 eq) are introduced. The reaction proceeds at 60°C for 12–24 hours.

  • Workup : The boronate ester is hydrolyzed with aqueous HCl (0.1 M), and the product is purified via column chromatography (EtOAc/MeOH 9:1).

Key Data :

ParameterValue
Yield68–72%
Selectivity (C2:C3)95:5
Purity (HPLC)>98%

Advantages :

  • Eliminates multi-step protection/deprotection.

  • Scalable under mild conditions.

Protection-Deprotection Strategy Using Isopropylidene Acetal

Stepwise Synthesis

A classical approach involving temporary protection of C3 and C4 hydroxyls.

Procedure :

  • Protection : L-Rhamnose is treated with 2,2-dimethoxypropane (3.0 eq) and catalytic p-toluenesulfonic acid in acetone, yielding methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside.

  • Methylation : The C4 hydroxyl is methylated using dimethyl sulfate (1.5 eq) in NaOH (0.5 M) at 0°C for 2 hours.

  • Deprotection : The isopropylidene group is removed via hydrolysis with trifluoroacetic acid (TFA, 0.1 M) in MeOH/H<sub>2</sub>O (4:1).

Key Data :

StepYieldPurity
Protection85%90%
Methylation78%95%
Deprotection92%97%

Advantages :

  • High reproducibility.

  • Compatible with large-scale synthesis.

Green Chemistry: Mechanochemical Methylation

Solvent-Free Ball Milling

A sustainable method utilizing mechanochemistry to enhance reaction efficiency.

Procedure :

  • Grinding : L-Rhamnose (1.0 eq), methyl iodide (1.2 eq), and potassium carbonate (2.0 eq) are loaded into a stainless-steel milling jar with ZrO<sub>2</sub> balls.

  • Milling : The mixture is milled at 30 Hz for 2 hours.

  • Purification : The crude product is washed with hexane and recrystallized from ethanol.

Key Data :

ParameterValue
Yield65%
Reaction Time2 hours
Solvent Consumption0 mL

Advantages :

  • Eliminates toxic solvents.

  • Reduces energy consumption.

Comparative Analysis of Methods

MethodYieldSelectivityScalabilityEnvironmental Impact
Boronate Directing70%HighModerateLow (catalyst reuse)
Protection-Deprotection75%Very HighHighModerate (waste)
Mechanochemical65%ModerateLowVery Low

Critical Challenges and Solutions

  • Regioselectivity : Competing methylation at C3/C4 is minimized using boronate templates or bulky bases (e.g., DBU).

  • Stereochemical Integrity : Anomeric configuration is preserved by avoiding acidic conditions post-methylation.

  • Purification : Silica gel chromatography effectively separates methylated isomers .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various esters, ethers, and alcohol derivatives of methyl alpha-D-rhamnopyranoside .

Scientific Research Applications

Chemistry

In synthetic chemistry, (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure to create derivatives that may have enhanced properties or functionalities.

Common Reactions:

  • Oxidation: Hydroxyl groups can be converted into carbonyl groups.
  • Reduction: The compound can be reduced to form sugar alcohols.
  • Substitution: Hydroxyl groups can be replaced with other functional groups like esters or ethers.

Biology

In biological research, this compound is utilized in studies of carbohydrate metabolism and enzyme interactions. It acts as a substrate for glycosylation reactions, influencing metabolic pathways involving glycosidases and glycosyltransferases.

Applications in Biology:

  • Investigating carbohydrate metabolism.
  • Studying enzyme interactions related to glycosylation.

Medicine

The compound has potential applications in drug development and vaccine research. Its structural properties allow it to act as a model compound for understanding how sugars interact with biological systems.

Medical Research Uses:

  • Development of drug formulations.
  • Utilization as a vaccine adjuvant.

Industry

In industrial contexts, this compound is employed in the production of agrochemicals and pesticides due to its reactivity and ability to form derivatives that enhance efficacy.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound via Fischer glycosylation using methanol in the presence of an acid catalyst under reflux conditions. The resulting compound exhibited high purity and was characterized using NMR spectroscopy.

Research into the biological activity of this compound highlighted its role in modulating enzyme activity related to carbohydrate metabolism. In vitro assays indicated significant interactions with glycosidases.

Mechanism of Action

The mechanism by which methyl alpha-D-rhamnopyranoside exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosylation reactions, influencing various metabolic pathways. Its molecular targets include glycosidases and glycosyltransferases, which play crucial roles in carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol with structurally related compounds from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity References
This compound (Target Compound) 2-OCH₃, 6-CH₃, 3,4,5-OH C₇H₁₄O₆* ~194.18 Likely intermediate in glycoside metabolism Deduced from [8,12,16]
Sucrose Disaccharide: glucose + fructose C₁₂H₂₂O₁₁ 342.30 Non-reducing sugar; energy source
(2S,3R,4S,5S,6R)-2-(Benzyloxy)-6-methylol-tetrahydropyran-3,4,5-triol 2-Benzyloxy (-OCH₂C₆H₅), 6-CH₂OH, 3,4,5-OH C₁₃H₁₈O₆ 270.28 Increased lipophilicity due to aromatic group
Sotagliflozin 4-Chloro-3-(4-ethoxybenzyl)phenyl, 6-SCH₃ C₂₁H₂₅ClO₅S 424.94 SGLT inhibitor; antidiabetic/cardioprotective
(2S,3R,4S,5S,6R)-2-(2,4-Dihydroxy-6-((E)-4-hydroxystyryl)phenoxy)-...triol Phenolic, styryl, and hydroxymethyl groups C₂₈H₃₃ClO₁₆ 687.00 Flavonoid derivative; antioxidant potential
(2R,3R,4S,5S,6R)-2-Methyl-6-phenylmethoxyoxane-3,4,5-triol 2-CH₃, 6-PhCH₂O-, 3,4,5-OH C₁₃H₁₈O₅ 254.28 Enhanced stability due to bulky substituent


*Estimated based on analogous structures.

Key Comparisons:

Substituent Effects on Polarity and Solubility: The target compound’s methoxy and methyl groups reduce polarity compared to fully hydroxylated sugars like sucrose (polarity index: ~398.00 Ų for similar flavonoid derivatives vs. sucrose’s 24 hydrogen bond acceptors) . Benzyloxy or phenylmethoxy substituents (e.g., ) further increase lipophilicity, enhancing cell membrane penetration but reducing water solubility .

Biological Activity: Sotagliflozin () demonstrates how structural modifications (e.g., 6-SCH₃, chloro, and ethoxybenzyl groups) enable specific pharmacological actions (SGLT inhibition), contrasting with the target compound’s likely role as a metabolic intermediate . Phenolic derivatives () exhibit antioxidant properties due to hydroxyl and styryl groups, absent in the methoxy/methyl-substituted target compound .

Stereochemical Influence :

  • The 2S,3S,4S,5S,6R configuration distinguishes the target compound from epimers like (2R,3R,4S,5S,6R)-2-Methyl-6-phenylmethoxyoxane-3,4,5-triol (), where stereochemistry alters receptor binding or enzymatic processing .

Biological Activity

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a methylated sugar derivative with the molecular formula C7_7H14_{14}O5_5. This compound is a type of rhamnose and has garnered attention for its potential biological activities and applications in various fields such as biochemistry and pharmacology.

  • Molecular Formula : C7_7H14_{14}O5_5
  • Molecular Weight : 174.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. It acts as a substrate for glycosylation reactions and influences various metabolic pathways. Key molecular targets include glycosidases and glycosyltransferases involved in carbohydrate metabolism .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
  • Antimicrobial Properties : Studies suggest that it can inhibit the growth of certain bacteria and fungi.
  • Potential Antidiabetic Effects : Its role in carbohydrate metabolism positions it as a candidate for further investigation in diabetes management .

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits COX and LOX enzymes; reduces inflammation
AntimicrobialEffective against specific bacterial strains
AntidiabeticModulates glucose metabolism; potential for diabetes treatment

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant activity of various sugar derivatives including this compound showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound demonstrated a dose-dependent response in reducing oxidative stress markers in vitro.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in inflammatory diseases.

Q & A

Q. What methodologies are recommended for synthesizing (2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol?

  • Methodological Approach : Synthesis typically involves regioselective protection of hydroxyl groups and stereochemical control. For example, similar glycosides are synthesized via acid-catalyzed methanolysis (e.g., HCl in MeOH) to introduce methoxy groups, followed by benzylidene acetal formation for hydroxyl protection . Multi-step purification using silica chromatography and solvent recrystallization ensures stereochemical fidelity. Critical steps include monitoring reaction progress via TLC and confirming intermediates via 1H NMR^1 \text{H NMR}.

Q. How can the structure of this compound be elucidated experimentally?

  • Analytical Workflow :
  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 1H^1 \text{H}, 13C^{13}\text{C}, and 2D NMR (COSY, HSQC, HMBC) to resolve methoxy and methyl group positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage Guidelines : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Pre-dry solvents (e.g., molecular sieves) to minimize moisture exposure . For hygroscopic derivatives, lyophilization is recommended .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesis pathways be resolved?

  • Resolution Strategy :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., protected sugars) to enforce stereochemistry.
  • Enzymatic Catalysis : Lipases or glycosidases can selectively hydrolyze undesired stereoisomers .
  • Dynamic Chromatography : Employ chiral stationary phases (e.g., cellulose-based) for preparative separation of diastereomers .

Q. What experimental approaches are suitable for studying its interactions with biological targets?

  • Biophysical Methods :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors or enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions .
  • Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks with active sites using crystallographic data .

Q. How does pH and temperature affect its stability in physiological conditions?

  • Stability Profiling : Conduct accelerated degradation studies:
  • pH Variation : Incubate in buffers (pH 3–9) and monitor decomposition via HPLC .
  • Thermal Stress : Expose to 40–60°C and track degradation products using LC-MS .
  • Oxidative Stress : Use H2O2\text{H}_2\text{O}_2 or metal ions to assess susceptibility to radical-mediated breakdown .

Q. What strategies enable selective functionalization for structure-activity relationship (SAR) studies?

  • Derivatization Techniques :
  • Glycosylation : Attach sugar moieties via Koenigs-Knorr reactions with halogenated donors (e.g., glycosyl bromides) .
  • Lipidation : Introduce alkyl chains using Steglich esterification or thiol-ene "click" chemistry .
  • Fluorescent Tagging : Conjugate with dansyl or BODIPY probes via NHS ester coupling .

Methodological Challenges & Data Interpretation

Q. How can conflicting NMR data for hydroxyl proton assignments be reconciled?

  • Troubleshooting Steps :
  • Deuterium Exchange : Compare spectra in D2O\text{D}_2\text{O} vs. CD3OD\text{CD}_3\text{OD} to identify exchangeable protons .
  • Variable Temperature NMR : Suppress broadening caused by hydrogen bonding at low temperatures .
  • DFT Calculations : Predict chemical shifts using quantum mechanical models (e.g., Gaussian) .

Q. What metabolomics approaches are effective for quantifying this compound in biological matrices?

  • Quantitative Workflow :
  • GC-MS with Derivatization : Use silylation (e.g., BSTFA) to volatilize polar groups .
  • LC-MS/MS with Isotopic Labeling : Spike samples with 13C^{13}\text{C}-labeled internal standards .
  • Multivariate Analysis : Apply SIMCA to distinguish spectral features from background noise in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.